molecular formula C7H14O2 B1583861 2-Methylpentyl formate CAS No. 381670-34-4

2-Methylpentyl formate

Cat. No. B1583861
CAS RN: 381670-34-4
M. Wt: 130.18 g/mol
InChI Key: KYHHSTLLLQRFHJ-UHFFFAOYSA-N
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Description

2-Methylpentyl formate is a biochemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 .


Molecular Structure Analysis

The molecular structure of 2-Methylpentyl formate consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2-Methylpentyl formate is a liquid at 20 degrees Celsius .

Scientific Research Applications

  • Photo-Oxidation Studies : A study demonstrated the production of methyl formate, a related compound to 2-Methylpentyl formate, from the photo-oxidation of methanol on TiO2(110). This research provides insights into the photochemistry of titanium dioxide and suggests pathways for activating alkoxides and aldehydes using photons (Phillips et al., 2013).

  • Synthesis Methods : Another study reviewed various synthesis methods for methyl formate, highlighting its wide range of industrial applications. The research discussed different synthesis techniques, including esterification of methanol and formic acid, and oxidative dehydrogenation of methanol (Rong et al., 2018).

  • Catalytic Conversion : Methyl formate was also used as a carbonylating agent in the synthesis of methyl phenyl carbonate from phenol, demonstrating its utility in green chemistry applications (Yalfani et al., 2013).

  • Polyhydroxyalkanoates Production : Research on Methylorubrum extorquens AM1, a type II methylotroph, showed that it could use formate as a carbon source to accumulate polyhydroxyalkanoates (PHAs) inside the cell, which are biodegradable polymers (Yoon et al., 2021).

  • Cosmic Ion Irradiation : A study in the field of astrochemistry explored the formation of methyl formate after cosmic ion irradiation of icy grain mantles, suggesting a solid-state route for its formation in interstellar environments (Modica & Palumbo, 2010).

  • CO2 Solubility in Ionic Liquids : Research into the solubility of CO2 in protic ionic liquids, including N-methyl-2-hydroxyethylammonium formate, highlighted its potential for CO2 capture and natural gas sweetening (Mattedi et al., 2011).

properties

IUPAC Name

2-methylpentyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(2)5-9-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHHSTLLLQRFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336908
Record name 2-METHYLPENTYL FORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentyl formate

CAS RN

381670-34-4
Record name 1-Pentanol, 2-methyl-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381670-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYLPENTYL FORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpentyl Formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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